molecular formula C11H9NO2 B1642098 6-acetyl-1H-quinolin-4-one

6-acetyl-1H-quinolin-4-one

Cat. No.: B1642098
M. Wt: 187.19 g/mol
InChI Key: JTYDDKRQIWNXEN-UHFFFAOYSA-N
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Description

Historical Trajectories and Modern Relevance of Quinolinone Scaffolds in Pharmaceutical and Chemical Sciences

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history in chemical and pharmaceutical sciences. nih.govorientjchem.org First isolated from coal tar in 1834, quinoline and its derivatives were soon identified in natural alkaloids, such as quinine, which became a cornerstone in the treatment of malaria. nih.govijpras.com This historical foundation paved the way for extensive research into the synthesis and application of related structures, including the quinolinone core. nih.gov

Quinolinones, also known as quinolones, represent a class of compounds that are isomeric with quinolines and possess a broad and potent spectrum of biological activities. sapub.orgmdpi.comqeios.com The development of nalidixic acid in the 1960s marked the advent of the quinolone antibiotic era, leading to the creation of highly successful fluoroquinolone antibacterial agents like ciprofloxacin. nih.govmdpi.comqeios.com The mechanism of these antibacterial agents often involves the inhibition of bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. mdpi.com

The modern relevance of the quinolinone scaffold extends far beyond antibacterial applications. These "privileged structures" are central to the development of new drugs due to their wide array of pharmacological properties. nih.govmdpi.combohrium.com Scientific literature extensively documents their potential as anticancer, antimalarial, anti-inflammatory, antiviral (including anti-HIV), anticonvulsant, and antifungal agents. nih.govbenthamscience.comijshr.comresearchgate.netresearchgate.netnih.govbohrium.com For instance, certain quinolinone derivatives have shown potent anticancer activity by inducing apoptosis or inhibiting key enzymes in cancer cell proliferation. researchgate.netnih.govresearchcommons.org Their versatility also extends to materials science, where they are investigated as catalysts, corrosion inhibitors, and components in dyes and polymers. researchgate.netorganic-chemistry.orgresearchgate.net The continuous exploration of quinoline and quinolinone derivatives underscores their enduring importance as a versatile pharmacophore in medicinal chemistry. nih.govorientjchem.orgnih.gov

Biological ActivityExamples of Quinolinone Scaffolds/Derivatives
Anticancer Benzo[h]quinolines, 4-hydroxy-2-quinolinones, Triazolo quinoline derivatives. mdpi.comijshr.comresearchcommons.org
Antibacterial Fluoroquinolones (e.g., Ciprofloxacin, Ofloxacin), Nalidixic acid. nih.govmdpi.comrsc.org
Antimalarial 4-Aminoquinolines (e.g., Chloroquine (B1663885), Quinine), Primaquine. nih.govresearchgate.netnih.gov
Anti-inflammatory Phenoxyquinoline compounds, Quinoline-3-carboxamides (e.g., Tasquinimod). mdpi.comijshr.com
Antifungal Substituted quinoline carboxamides, Triazolo quinoline derivatives. ijshr.comnih.gov
Antiviral (Anti-HIV) Styrylquinoline derivatives, Quinolones targeting HIV-1 integrase. rsc.orgnih.gov
Anticonvulsant Fused heterocyclic quinoline derivatives. benthamscience.comresearchgate.net

Theoretical Frameworks for Investigating Substituted Quinolin-4-one Derivatives

The rational design and investigation of novel quinolin-4-one derivatives are significantly enhanced by modern theoretical and computational frameworks. orientjchem.org These methods provide deep insights into the molecular properties that govern the biological activity and reactivity of these compounds, guiding synthetic efforts and helping to elucidate mechanisms of action. acs.orgscirp.org

A cornerstone of these theoretical investigations is Density Functional Theory (DFT) . scilit.comnih.gov DFT calculations are widely used to explore the electronic structure, stability, and reactivity of quinolin-4-one derivatives. acs.orgscilit.com Researchers employ DFT to:

Analyze Tautomeric Equilibria: Quinolin-4-ones can exist in keto-enol tautomeric forms. DFT calculations help determine the relative stability of these tautomers in different environments (gas phase or solution), which is crucial as their reactivity and biological interactions can differ significantly. scilit.comnih.gov

Predict Reactivity: By calculating global and local reactivity descriptors, such as Frontier Molecular Orbitals (HOMO-LUMO energy gaps) and Fukui functions, scientists can predict the most likely sites for electrophilic and nucleophilic attack. scilit.comnih.govbohrium.com A smaller HOMO-LUMO gap generally indicates higher reactivity. ijpras.com

Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways, helping to understand how these compounds are formed and how they might interact with biological molecules. scilit.com

Another critical computational tool is molecular docking . niscpr.res.in This technique simulates the interaction between a small molecule (the ligand, e.g., a quinolin-4-one derivative) and a macromolecular target (the receptor, e.g., an enzyme or DNA). acs.orgbohrium.com Molecular docking studies are instrumental in:

Predicting Binding Affinity: By calculating the binding energy, docking can predict how strongly a derivative will bind to a target, such as the active site of EGFR-tyrosine kinase or the DNA gyrase enzyme. researchcommons.orgnih.govchemsrc.com

Identifying Key Interactions: These simulations reveal the specific bonding interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, providing a structural basis for the compound's activity. chemsrc.com

Guiding Drug Design: The insights gained from docking facilitate the rational design of new derivatives with improved potency and selectivity. bohrium.comacs.org

Together, these computational methods form a powerful theoretical framework that accelerates the discovery and development of new quinolin-4-one-based therapeutic agents by allowing for a more targeted and informed research approach. orientjchem.orgniscpr.res.in

Articulation of Research Objectives and Potential Contributions Pertaining to 6-acetyl-1H-quinolin-4-one

The specific compound, this compound, represents an intriguing target for chemical and pharmaceutical research. While the broader quinolinone class is well-studied, detailed investigations into this particular substituted derivative are less common. The primary research objectives would focus on its synthesis, comprehensive characterization, and evaluation of its potential biological activities.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H9NO2
Molecular Weight 187.195 g/mol
Exact Mass 187.063324 Da
Density 1.2 g/cm³
Boiling Point 375.4 °C at 760 mmHg
Flash Point 170.0 °C
LogP 2.38
Index of Refraction 1.585

Data sourced from a chemical database. mdpi.com

Research Objectives:

Synthesis and Optimization: A primary objective is to develop and optimize a reliable synthetic route to produce this compound in high yield and purity. This could involve adapting established methods for quinolinone synthesis, such as the Gould-Jacobs reaction or electrophilic cyclization strategies. mdpi.comorganic-chemistry.org

Spectroscopic and Structural Characterization: A crucial goal is the unambiguous confirmation of the compound's structure using a suite of modern analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS). researchcommons.orgsemanticscholar.orgontosight.ai X-ray crystallography could provide definitive structural elucidation if suitable crystals can be obtained.

Biological Activity Screening: Based on the wide range of activities exhibited by related compounds, a key objective is to screen this compound for various biological effects. benthamscience.comijshr.com This would include in vitro assays to evaluate its potential as an anticancer, antimicrobial, or anti-inflammatory agent. researchcommons.orgnih.gov The presence of the acetyl group at the C-6 position provides a specific substitution pattern that could lead to unique biological interactions.

Investigation as a Synthetic Intermediate: An additional research avenue is to explore the use of this compound as a versatile building block. The acetyl group and the quinolinone core are functional handles that can be modified through various chemical reactions to synthesize more complex, novel heterocyclic compounds.

Potential Contributions:

The successful investigation of this compound would make several valuable contributions to the field. It would add a new, fully characterized member to the extensive library of quinolinone derivatives. The biological screening data could reveal novel therapeutic potential, possibly identifying a new lead compound for drug discovery. bohrium.com Furthermore, demonstrating its utility as a synthetic intermediate could open up new pathways for creating diverse and complex molecules with potential applications in medicinal chemistry and materials science. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

6-acetyl-1H-quinolin-4-one

InChI

InChI=1S/C11H9NO2/c1-7(13)8-2-3-10-9(6-8)11(14)4-5-12-10/h2-6H,1H3,(H,12,14)

InChI Key

JTYDDKRQIWNXEN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)NC=CC2=O

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=CC2=O

Origin of Product

United States

Exploration of Medicinal Chemistry and Bioactivity Profiles of 6 Acetyl 1h Quinolin 4 One Derivatives

Comprehensive Structure-Activity Relationship (SAR) Investigations of Quinolin-4-one Frameworks

The biological activity of quinolin-4-one derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in identifying the key molecular features responsible for their therapeutic effects. These studies involve systematic modifications of the quinolin-4-one scaffold and evaluating the resulting impact on their biological potency. nih.govnih.gov

Quantitative and Qualitative Analyses of Substituent Effects on Pharmacological Potency

The type and position of substituents on the quinolin-4-one ring system play a pivotal role in determining the pharmacological potency of these compounds.

C-6 Acetyl Group and Other Substitutions:

The C-6 position of the quinolin-4-one ring is a common site for substitution. The presence of an acetyl group at this position can influence the molecule's interaction with biological targets. Studies on related quinoline (B57606) and quinazolinone frameworks have shown that substitutions at the 6-position are often favored for enhanced biological activity. nih.gov For instance, in a series of quinazolinone-based EGFR inhibitors, compounds with substituents at the 6-position demonstrated significant potency. nih.gov The introduction of an aryl urea (B33335) group at the C-6 position of a quinazoline (B50416) scaffold was found to enhance EGFR inhibitory activities. frontiersin.org Furthermore, research on quinoline derivatives has indicated that electron-withdrawing substituents at the C-6 position can increase inhibitory activity against HIV-1 reverse transcriptase. researchgate.net

The nature of the substituent at the C-6 position can dramatically alter the compound's properties. For example, in a study of cinnoline (B1195905) derivatives, which are structurally related to quinolines, 6-chloro substituted compounds exhibited the most potent antibacterial activity compared to other substituted analogues. nih.gov

Nitrogen Substitutions:

The following table summarizes the effect of various substituents on the pharmacological potency of quinolin-4-one and related heterocyclic frameworks based on several research findings.

Stereochemical Influences on Biological Activity and Receptor Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of quinolin-4-one derivatives. The specific spatial orientation of substituents can dictate how a molecule interacts with its biological target, such as an enzyme or receptor.

For example, in a study of dimeric monoterpenoid quinoline alkaloids, the stereochemistry at the C-3 position was identified as the primary determinant of their antimycobacterial potency. mdpi.com The different spatial arrangement of functional groups in stereoisomers affects their ability to fit into the binding site of the target, influencing hydrogen bonding, hydrophobic interactions, and steric complementarity. mdpi.com This highlights the importance of considering stereoisomerism in the design and synthesis of new quinolin-4-one-based therapeutic agents to optimize their interaction with biological targets and enhance their desired pharmacological effects.

Rigorous In Vitro Biological Activity Assessments

The therapeutic potential of 6-acetyl-1H-quinolin-4-one derivatives is evaluated through a series of rigorous in vitro biological assays. These tests provide crucial information about their efficacy against various pathogens and their mechanisms of action in disease models.

Evaluation of Antimicrobial Efficacy Against Diverse Pathogen Strains

Quinoline derivatives have long been recognized for their broad-spectrum antimicrobial properties. ecorfan.org The evaluation of this compound derivatives against a diverse range of bacterial and fungal strains is essential to determine their potential as anti-infective agents.

Antibacterial Activity:

Numerous studies have demonstrated the antibacterial potential of quinoline-based compounds. For instance, newly synthesized quinoline derivatives have shown excellent activity against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL. nih.gov Certain quinoline-thiazole derivatives have also exhibited significant antibacterial effects, with some compounds being more effective than the standard drug chloramphenicol (B1208) against strains of E. coli and methicillin-resistant S. aureus (MRSA). acs.org The antibacterial activity of these compounds is often attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase. acs.orgnih.gov

Antifungal Activity:

In addition to their antibacterial properties, many quinoline derivatives exhibit potent antifungal activity. Studies have shown that certain 6-fluoro-quinolin-4(1H)-one derivatives possess excellent antifungal activity against various fungal strains. researchgate.net Similarly, other research has highlighted the antifungal potential of quinoline derivatives against fungi like Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.gov Some quinoline-thiazole derivatives have demonstrated notable anticandidal activity, with MIC values as low as 1.95 μg/mL against Candida albicans. acs.org

The following table presents a summary of the antimicrobial activity of various quinoline derivatives against different pathogen strains.

Investigation of Anticancer and Antiproliferative Mechanisms

Quinoline and its derivatives have emerged as a significant class of compounds in the development of anticancer agents. globalresearchonline.netekb.eg Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways that are crucial for cancer cell growth and survival. ekb.eg

A primary mechanism through which quinoline derivatives exert their anticancer effects is by inhibiting the activity of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. ekb.eg EGFR is a key player in cell signaling pathways that regulate cell proliferation, and its abnormal activation is a hallmark of many cancers. frontiersin.orgnih.gov

Quinazolinone-based compounds, which share a similar heterocyclic core with quinolin-4-ones, have been extensively studied as EGFR inhibitors. nih.gov For instance, certain 6-arylureido-4-anilinoquinazoline derivatives have shown potent inhibitory activity against EGFR, with IC50 values in the sub-micromolar range. frontiersin.org The introduction of specific substituents, such as an aryl urea group at the C-6 position, has been found to be crucial for enhancing this inhibitory activity. frontiersin.org

Enzyme kinetic studies are essential for understanding how these compounds inhibit EGFR. These studies can reveal whether the inhibition is competitive, non-competitive, or uncompetitive, providing valuable insights into the inhibitor's binding mechanism. nih.gov For example, a series of 6,7-disubstituted 4-anilino-quinazoline derivatives were found to be potent EGFR inhibitors, with one compound showing higher inhibition against wild-type EGFR kinase than the reference drug lapatinib. nih.gov The data from these kinetic studies, often represented by parameters like IC50 values, are critical for the structure-based design of more potent and selective anticancer agents.

The following table provides examples of the EGFR inhibitory activity of various quinoline and quinazolinone derivatives.

Cytotoxicity Profiling Across Human Cancer Cell Lines (e.g., HepG2, KB, HCT-116)

Derivatives of this compound have been the subject of extensive research to determine their potential as anticancer agents. These studies often involve cytotoxicity profiling against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), oral cancer (KB), and colorectal carcinoma (HCT-116), to assess their growth-inhibitory effects.

A novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated significant cytotoxic activity against several cancer cell lines. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 3.3 µg/mL for HepG2, 23 µg/mL for HCT-116, 3.1 µg/mL for MCF-7 (breast cancer), and 9.96 µg/mL for A549 (lung cancer) cells. nih.gov These findings highlight the potent and selective nature of this compound against different cancer types.

Further studies on various quinoline derivatives have revealed a broad range of cytotoxic activities. For instance, a series of N,N-bis-heterocyclic-methylamines, which are analogs of isoazaerianin, showed that replacing the trimethoxyphenyl A-ring with a quinoline or quinazoline ring can lead to high levels of cytotoxicity. researchgate.net One such derivative exhibited exceptional potency against the HCT-116 cell line with an IC50 value of 0.070 nM. researchgate.net

Similarly, other research has identified quinoline derivatives with strong inhibitory effects on various cancer cell lines. ekb.eg For example, one compound was found to be highly active against HCT-116 cells, with an IC50 of 58.1 μg/mL, which was more potent than the standard anticancer drug doxorubicin (B1662922) (IC50 = 73.50 μg/mL). ekb.eg Another study reported a series of 3-cyanopyridines, where compounds 4c and 4d showed potent cytotoxicity against the HepG2 cell line with IC50 values of 8.02 ± 0.38 and 6.95 ± 0.34 μM, respectively, surpassing the efficacy of 5-FU (IC50 = 9.42 ± 0.46 μM). researchgate.net Compound 4c also demonstrated greater potency against HCT-116 cells (IC50 = 7.15 ± 0.35 μM) than 5-FU (IC50 = 8.01 ± 0.39 μM). researchgate.net

The functionalization of quinoline derivatives has also been shown to influence their cytotoxic effects. A study on Caco-2 (colorectal adenocarcinoma) cells found that different functional groups on the quinoline scaffold resulted in varying levels of cytotoxicity, suggesting that the anticancer activity can be fine-tuned through chemical modifications. brieflands.com

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

Compound/Derivative Cell Line IC50 Value Source
BAPPN HepG2 3.3 µg/mL nih.gov
BAPPN HCT-116 23 µg/mL nih.gov
Dibenzo-pyrrole analog HCT-116 0.070 nM researchgate.net
Pyrimidine Derivative 67 HCT-116 58.1 μg/mL ekb.eg
3-cyanopyridine 4c HepG2 8.02 ± 0.38 μM researchgate.net
3-cyanopyridine 4d HepG2 6.95 ± 0.34 μM researchgate.net
3-cyanopyridine 4c HCT-116 7.15 ± 0.35 μM researchgate.net
Mechanistic Studies of Apoptosis Induction and Cell Cycle Arrest

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle (cell cycle arrest). nih.gov These mechanisms are crucial for controlling the proliferation of cancer cells.

Several studies have shown that quinoline derivatives can trigger apoptosis through various cellular pathways. One such study on novel 4-aminoquinazoline derivatives demonstrated that they induce apoptosis via a mitochondrial-dependent pathway. nih.gov This process is often characterized by the fragmentation of genomic DNA and the upregulation of pro-apoptotic proteins. For instance, a bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline was found to up-regulate caspase-3, the tumor suppressor gene p53, and the pro-apoptotic gene BAX, while down-regulating the anti-apoptotic BCL2 gene. nih.gov

In addition to apoptosis, these compounds can cause cell cycle arrest at different phases, thereby preventing cancer cells from dividing and multiplying. A novel quinazoline derivative, 04NB-03, was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. nih.gov Similarly, another study on 4-aminoquinazoline derivatives reported G1 cell cycle arrest. nih.gov The induction of cell cycle arrest is often linked to the inhibition of key regulatory proteins. For example, some quinoline derivatives inhibit cyclin-dependent kinases (CDKs), such as Cdk4/6, which are crucial for the progression of the cell cycle. manchester.ac.uk

The induction of apoptosis and cell cycle arrest by these derivatives can also be mediated by the generation of reactive oxygen species (ROS). The quinazoline derivative 04NB-03, for instance, was shown to induce apoptosis and cell cycle arrest in a ROS-dependent manner. nih.gov

Table 2: Mechanistic Actions of this compound Derivatives

Compound/Derivative Mechanism of Action Cell Line Source
04NB-03 G2/M phase cell cycle arrest, Apoptosis induction (ROS-dependent) Hepatocellular Carcinoma nih.gov
4-aminoquinazoline derivative G1 phase cell cycle arrest, Apoptosis induction (mitochondrial-dependent) HCT116 nih.gov
Bis spiro-cyclic 2-oxindole derivative S phase cell cycle arrest, DNA fragmentation, Upregulation of caspase-3, p53, BAX, Downregulation of BCL2 MCF7 nih.gov

Analysis of Anti-inflammatory Modulatory Effects and Inflammatory Pathway Interventions

Quinoline and its derivatives have been recognized for their potential as anti-inflammatory agents. nih.govresearchgate.net These compounds can modulate inflammatory responses by targeting key enzymes and pathways involved in the inflammatory process.

One of the primary mechanisms by which quinoline derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, quinoline derivatives can reduce the production of inflammatory prostaglandins, thereby alleviating inflammation.

In addition to COX inhibition, some quinoline derivatives have been found to inhibit other important inflammatory mediators. These include phosphodiesterase 4 (PDE4) and tumour necrosis factor-α converting enzyme (TACE). nih.gov PDE4 is involved in the breakdown of cyclic AMP (cAMP), a molecule that plays a role in regulating inflammation. TACE is an enzyme that cleaves and releases tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. By inhibiting these enzymes, quinoline derivatives can help to control inflammatory responses.

Furthermore, some quinoline derivatives act as antagonists of the transient receptor potential vanilloid 1 (TRPV1). nih.gov TRPV1 is a receptor that is involved in the sensation of pain and inflammation. By blocking this receptor, these compounds can help to reduce both pain and inflammation.

The anti-inflammatory properties of these compounds make them promising candidates for the development of new treatments for a variety of inflammatory diseases. researchgate.net

Assessment of Antiviral Potential (e.g., MERS-CoV replication inhibition)

Derivatives of the quinoline scaffold have demonstrated promising antiviral activity against a range of viruses, including the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govnih.gov Research into the antiviral properties of these compounds has identified several derivatives with potent inhibitory effects on viral replication.

A study focused on 4-anilino-6-aminoquinazoline derivatives identified a hit compound, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine (1), which was effective in inhibiting MERS-CoV infection. nih.govnih.gov Through an optimization process, compound 20 was developed, which exhibited a high inhibitory effect with an IC50 of 0.157 μM and a selectivity index (SI) of 25. nih.govnih.gov This compound showed no cytotoxicity and possessed moderate in vivo pharmacokinetic properties. nih.govnih.gov

Further structure-activity relationship (SAR) studies revealed that modifications at the 6-position of the quinazoline ring could tolerate various substituents. nih.gov For example, derivatives with 3-cyanobenzyl (32), 4-cyanobenzyl (33), 3-nitrobenzyl (34), and 4-nitrobenzyl (35) groups showed similar activities to the parent compound, with IC50 values ranging from 3.3 to 4.1 μM. nih.gov

The antiviral activity of these compounds is not limited to MERS-CoV. Some quinoline derivatives have also shown activity against other coronaviruses, such as SARS-CoV-2. scienceopen.com The mechanism of action for these compounds is still under investigation, but it is believed that they may interfere with viral entry or replication processes.

Table 3: Anti-MERS-CoV Activity of Quinoline Derivatives

Compound IC50 (μM) Selectivity Index (SI) Source
Compound 20 0.157 25 nih.govnih.gov
3-cyanobenzyl (32) 3.3 - 4.1 Not reported nih.gov
4-cyanobenzyl (33) 3.3 - 4.1 Not reported nih.gov
3-nitrobenzyl (34) 3.3 - 4.1 Not reported nih.gov
4-nitrobenzyl (35) 3.3 - 4.1 Not reported nih.gov

Characterization of Antioxidant Capacities and Free Radical Scavenging Properties

Quinoline derivatives have been extensively studied for their antioxidant properties and their ability to scavenge free radicals. researchgate.netnih.govui.ac.id These properties are crucial in combating oxidative stress, which is implicated in a wide range of diseases.

The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov In one study, pyrogallol (B1678534) derivatives of quinazolin-4(3H)-one showed high antioxidant activity, comparable to standard antioxidants like ascorbic acid and Trolox. nih.gov The addition of a third phenolic group to the molecule was found to significantly influence the antioxidant activity. nih.gov

Another study on 2-chloroquinoline-3-carbaldehydes and their derivatives reported that some compounds possessed radical scavenging activity ranging from 84.65% to 85.75%, with one compound exhibiting a remarkable 92.96% activity. researchgate.net The antioxidant potential of these compounds is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov

The structural features of quinoline derivatives play a significant role in their antioxidant capacity. For instance, the presence of hydroxyl groups on the aromatic ring can enhance their radical scavenging ability. mdpi.com The modification of the quinoline scaffold through various chemical reactions has been shown to yield derivatives with improved antioxidant properties compared to the parent compounds. ui.ac.id

Screening for Antitubercular Activity against Mycobacterium tuberculosis Strains

The quinoline scaffold is a key component of several established and emerging antitubercular drugs. nih.govrsc.orgresearchgate.net Consequently, numerous studies have focused on synthesizing and screening novel quinoline derivatives for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

A series of 4-anilinoquinolines and 4-anilinoquinazolines were screened, leading to the identification of novel inhibitors of M. tuberculosis. nih.gov One compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34), demonstrated high potency with a minimum inhibitory concentration (MIC90) value of 0.63-1.25 μM. nih.gov Structure-activity relationship studies highlighted the importance of the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline ring for antitubercular activity. nih.gov

In another study, a series of quinolone derivatives were designed and synthesized, with several compounds exhibiting significant in vitro activity against the M. tuberculosis H37Rv strain. rsc.org Compounds 6b6, 6b12, and 6b21 showed MIC values in the range of 1.2–3 μg/mL and were also effective against a multidrug-resistant (MDR-TB) strain. rsc.org Importantly, these compounds were found to be non-toxic to mammalian cells. rsc.org

Quinazoline derivatives have also been investigated for their antitubercular potential. nih.govijprajournal.com A study on 4-(S-alkylthio)quinazolines revealed that most of the synthesized compounds exhibited antimycobacterial activity against various Mycobacterium species, including M. tuberculosis. nih.gov One derivative, 4-(S-butylthio)quinazoline, was even more active than the standard drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov

Elucidation of Molecular Mechanisms of Action (MMOA)

The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of molecular targets, thereby modulating different cellular pathways.

In the context of anticancer activity, these derivatives have been shown to inhibit various proteins and enzymes that are crucial for cancer cell growth and survival. nih.gov These include topoisomerase II, protein kinases, phosphoinositide 3-kinases (PI3K), and histone deacetylase (HDAC). nih.gov Inhibition of these targets can lead to cell death through apoptosis and cell cycle arrest. nih.govnih.gov For example, some 4-aminoquinazoline derivatives have been found to selectively inhibit the PI3Kα isoform, leading to the suppression of the PI3K/Akt signaling pathway. nih.gov

The anti-inflammatory effects of quinoline derivatives are often mediated through the inhibition of enzymes like cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumour necrosis factor-α converting enzyme (TACE). nih.gov By targeting these enzymes, these compounds can reduce the production of pro-inflammatory mediators.

The antiviral activity of these compounds, particularly against coronaviruses like MERS-CoV, is thought to involve the inhibition of viral entry or replication processes. nih.govnih.gov Although the precise molecular targets are still under investigation, it is hypothesized that these derivatives may interfere with key viral enzymes or proteins.

The antioxidant properties of quinoline derivatives are attributed to their ability to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov The efficiency of these processes is influenced by the structural features of the molecules, such as the presence of hydroxyl groups.

Detailed Analysis of Ligand-Target Interactions and Binding Specificity

The biological activity of this compound derivatives is intrinsically linked to their ability to bind with high specificity to molecular targets within cells. Molecular docking studies and structure-activity relationship (SAR) analyses have elucidated the nature of these interactions for various quinoline-based compounds, providing insights into their mechanisms of action.

One of the significant targets identified for quinoline derivatives is Topoisomerase IIa , an essential enzyme involved in managing DNA topology during replication and transcription. researchgate.net In a study of quinoline-pyrimidine hybrids, molecular docking revealed specific interactions within the binding pocket of human topoisomerase IIa. The analysis indicated the formation of crucial hydrogen bonds between the ligand and key amino acid residues, which are thought to be responsible for the observed cytotoxic effects on cancer cells. researchgate.net

Another critical target for quinoline-based compounds is the GLI family of zinc finger transcription factors , particularly GLI1, which is a key effector in the Hedgehog signaling pathway. nih.gov Virtual screening and subsequent biological assays identified quinoline derivatives as potent GLI1 inhibitors. nih.gov Detailed docking analyses showed that these compounds can establish several hydrogen bonds within the GLI1 binding site. For instance, interactions have been observed between the quinoline nitrogen and the 8-hydroxy group of a ligand with the terminal ammonium (B1175870) of Lys171 and the carboxyl group of Glu119. Additionally, the amide oxygen of the ligand can form a hydrogen bond with Gln118, while other parts of the molecule engage in hydrophobic interactions with the target protein. nih.gov

The broader class of quinoline derivatives has been shown to interact with a variety of other molecular targets, suggesting potential mechanisms for this compound derivatives as well. These targets include:

Tubulin: Some quinoline compounds inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. researchgate.net

Protein Kinases: Various quinoline derivatives have been found to inhibit protein kinases, which are crucial regulators of cell signaling. researchgate.net Targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). researchgate.netmdpi.com

Histone Deacetylases (HDACs): Certain quinoline derivatives can act as HDAC inhibitors. researchgate.netmdpi.com For example, the quinoline-based compound Tasquinimod is known to target HDAC4. mdpi.com

The table below summarizes the key ligand-target interactions for quinoline derivatives analogous to this compound.

Target Enzyme/ProteinInteracting Ligand MoietyKey Interacting ResiduesType of Interaction
Topoisomerase IIaQuinoline-pyrimidine hybridNot specifiedHydrogen bonding
GLI1 Transcription Factor8-hydroxyquinolineLys171, Glu119, Gln118Hydrogen bonding, Hydrophobic
TubulinQuinoline derivativeColchicine binding site-
Histone Deacetylase 4 (HDAC4)Quinoline-based (Tasquinimod)-Inhibition

Identification of Key Signaling Pathways and Cellular Processes Modulated by this compound Derivatives

The interaction of this compound derivatives with their molecular targets can trigger a cascade of downstream effects, leading to the modulation of key signaling pathways and cellular processes vital for cell survival and proliferation.

A primary pathway implicated in the activity of quinolin-4-one derivatives is the Hedgehog (Hh) signaling pathway . nih.govresearchgate.net This pathway is crucial during embryonic development and is often aberrantly reactivated in several types of cancer. nih.govresearchgate.net Studies on pyrrolo[3,2-c]quinoline-4-one derivatives, which share the core quinolin-4-one structure, have demonstrated their ability to act as potent inhibitors of the Hh pathway. nih.gov These compounds function by targeting components of the signaling cascade, leading to the suppression of GLI1 mRNA expression. nih.gov The inhibition of this pathway can result in antitumor activity, as demonstrated in murine medulloblastoma allograft models. nih.gov

The modulation of targets like topoisomerase and tubulin directly impacts fundamental cellular processes. Inhibition of topoisomerase IIa leads to DNA damage, which can trigger cell cycle arrest and induce apoptosis (programmed cell death). researchgate.netarabjchem.org Similarly, by disrupting microtubule formation, tubulin inhibitors interfere with the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis. researchgate.net

Furthermore, the inhibition of protein kinases such as VEGFR-2 by quinoline derivatives can disrupt angiogenesis , the process by which new blood vessels are formed. researchgate.net Since tumors require a dedicated blood supply to grow and metastasize, anti-angiogenic activity is a significant mechanism for anticancer agents.

The table below outlines the key signaling pathways and cellular processes affected by quinoline-based compounds.

Signaling Pathway / Cellular ProcessModulated by Derivatives ofKey Molecular Target(s)Consequence of Modulation
Hedgehog (Hh) Signalingpyrrolo[3,2-c]quinoline-4-oneSmoothened (SMO), GLI1Inhibition of cell growth and differentiation
DNA Damage and RepairQuinoline-pyrimidine hybridTopoisomerase IIaCell cycle arrest, Apoptosis
Cell Cycle ProgressionQuinoline derivativeTubulinG2/M phase arrest, Apoptosis
AngiogenesisQuinoline derivativeVEGFR-2Inhibition of new blood vessel formation
Epigenetic RegulationQuinoline derivative (Tasquinimod)HDAC4Modulation of gene expression

Advanced Computational Chemistry and Molecular Modeling Paradigms

Quantum Chemical Calculations for Intrinsic Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution. These methods model the molecule in a vacuum, providing a baseline for its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.com For 6-acetyl-1H-quinolin-4-one, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G**, are employed to determine its most stable three-dimensional conformation (optimized geometry). mdpi.com This process involves calculating the molecule's potential energy surface to find the lowest energy arrangement of its atoms. The resulting data includes precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can predict key thermodynamic properties, providing a comprehensive energetic profile of the molecule. iaea.org

Table 1: Illustrative DFT-Predicted Geometrical Parameters for this compound Note: These values are representative examples of parameters that would be generated from a DFT calculation.

ParameterBond/AnglePredicted Value
Bond LengthC=O (ketone)~1.23 Å
Bond LengthC=O (acetyl)~1.24 Å
Bond LengthC-N (ring)~1.38 Å
Bond AngleC-N-C (ring)~118°
Bond AngleC-C(O)-C (acetyl)~119°
Dihedral AngleRing-Acetyl~5°

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating its electrophilicity. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. sapub.org For this compound, calculating these energies helps predict its kinetic stability and its tendency to participate in chemical reactions. iaea.org

Table 2: Illustrative Frontier Orbital Energies for this compound Note: These values are representative examples of parameters that would be generated from an FMO analysis.

ParameterEnergy (eV)Implication
HOMO Energy-6.5 eVElectron-donating ability (nucleophilicity)
LUMO Energy-2.1 eVElectron-accepting ability (electrophilicity)
HOMO-LUMO Gap (ΔE)4.4 eVChemical reactivity and kinetic stability

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. chemrxiv.orgresearchgate.net It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. wolfram.com MEP maps help predict how a molecule will interact with other charged species. researchgate.net

Typically, regions of negative electrostatic potential (colored red) are rich in electrons and are susceptible to electrophilic attack. researchgate.net In this compound, these areas would likely be concentrated around the oxygen atoms of the ketone and acetyl groups. Regions of positive electrostatic potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack, often found around hydrogen atoms. researchgate.net Green or yellow areas represent neutral or weakly charged regions. This visualization is crucial for understanding hydrogen bonding and other non-covalent interactions. proteopedia.org

While MEP maps provide a qualitative view of reactivity, DFT-based reactivity descriptors like Fukui functions offer a quantitative prediction of the most reactive atomic sites within a molecule. semanticscholar.orgchemrxiv.org The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. scispace.com

By calculating condensed Fukui functions for each atom, specific sites for electrophilic, nucleophilic, and radical attacks can be identified. scispace.com

f+ : Indicates the propensity of a site for nucleophilic attack (attack by an electron-rich species).

f- : Indicates the propensity of a site for electrophilic attack (attack by an electron-poor species).

f0 : Indicates the propensity of a site for radical attack.

This analysis allows for a precise, atom-by-atom ranking of reactivity, complementing the insights from FMO and MEP analyses.

Molecular Docking and Dynamics Simulations for Receptor Interaction Probing

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to and interact with a large biological molecule, typically a protein receptor.

The quinoline (B57606) and quinazoline (B50416) scaffolds are known to be effective inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor Kinase (EGFRK), which is a significant target in cancer therapy. nih.gov Molecular docking simulations can be used to predict whether this compound can fit into the ATP-binding site of the EGFRK protein.

The simulation software places the ligand into the receptor's active site in various orientations and conformations, calculating a "binding affinity" or "docking score" for each pose, typically in kcal/mol. jppres.com A lower binding affinity score suggests a more stable and favorable interaction. jppres.com The results also reveal the specific binding mode, detailing crucial intermolecular interactions such as:

Hydrogen Bonds : Often formed between the quinolinone's nitrogen or oxygen atoms and key amino acid residues in the active site, such as methionine (Met) or threonine (Thr). nih.gov

Hydrophobic Interactions : The aromatic rings of the quinolinone core can interact with nonpolar residues in the binding pocket. researchgate.net

These predictions provide a structural basis for the molecule's potential biological activity and can guide the design of more potent inhibitors. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with EGFRK Active Site Note: These values are representative examples of parameters that would be generated from a molecular docking study.

ParameterResultDetails
Binding Affinity -7.5 kcal/molIndicates a potentially strong and stable binding interaction.
Hydrogen Bonds 2Predicted interaction with the backbone of Met793 and a side chain of Thr790.
Hydrophobic Interactions 4Interactions with Leu718, Val726, Ala743, and Leu844.
Predicted Inhibition Constant (Ki) 2.8 µMTheoretical estimation of the concentration required to inhibit the protein.

Identification and Characterization of Critical Hydrogen Bonds and Non-Covalent Interactions at Binding Interfaces

The biological activity of this compound is fundamentally dictated by its interactions with target macromolecules, such as enzymes or receptors. Computational methods are pivotal in identifying and characterizing the key non-covalent interactions at the binding interface. The quinolinone scaffold is capable of forming several types of crucial interactions.

The 4-oxo group and the N-H group at position 1 are primary sites for hydrogen bonding, acting as a hydrogen bond acceptor and donor, respectively. The acetyl group at the 6-position provides an additional hydrogen bond acceptor site. Furthermore, the fused aromatic ring system is prone to engaging in π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. researchgate.net These non-covalent interactions, including van der Waals forces and electrostatic interactions, collectively contribute to the binding affinity and selectivity of the molecule. nih.govnih.gov

Molecular docking simulations can predict the preferred binding pose of this compound within a target's active site, highlighting these critical interactions. For instance, studies on analogous quinolone structures have shown that intramolecular hydrogen bonds can significantly influence the molecule's conformation and its ability to permeate lipophilic cell membranes. researchgate.net The analysis of these interactions provides a rational basis for designing derivatives with enhanced potency.

Functional Group of this compoundPotential Non-Covalent InteractionInteracting Partner in Biological Target (Example)
1-NH (Amide)Hydrogen Bond DonorAspartate, Glutamate (carboxylate side chain)
4-C=O (Ketone)Hydrogen Bond AcceptorArginine, Lysine (amino side chain)
6-C=O (Acetyl)Hydrogen Bond AcceptorSerine, Threonine (hydroxyl side chain)
Quinoline Ring Systemπ-π Stacking / Hydrophobic InteractionPhenylalanine, Tyrosine, Tryptophan (aromatic side chains)
Entire MoleculeVan der Waals ForcesVarious non-polar residues in the binding pocket

Conformational Dynamics and Ligand-Induced Conformational Changes

The binding of a ligand to a protein is not a static event but a dynamic process that can induce significant conformational changes in the target protein. elifesciences.orguq.edu.au These ligand-induced conformational shifts are often essential for the protein's function, leading to either activation or inhibition. nih.gov Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a protein-ligand complex over time, providing insights into how a molecule like this compound can modulate its target's function. nih.gov

MD simulations can reveal how the binding of the quinolinone derivative stabilizes certain protein conformations over others. This can affect the positioning of critical catalytic residues or alter the shape of allosteric sites, thereby influencing biological outcomes. Understanding these dynamic changes is crucial for designing molecules that can elicit a specific desired functional response from the target protein. nih.gov For example, biosensor technologies combined with X-ray crystallography have been used to detect and characterize such ligand-induced structural changes in proteins, confirming the dynamic nature of these interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics provide a framework for developing mathematical models that relate the chemical structure of a compound to its biological activity. These approaches are instrumental in prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. dergipark.org.tr

Development of Predictive Models Correlating Molecular Descriptors with Observed Biological Activities

QSAR modeling involves calculating a set of molecular descriptors for a series of compounds and then using statistical or machine learning methods to find a correlation between these descriptors and their measured biological activity. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including physicochemical, topological, and electronic properties. researchgate.net

For a series of analogs based on the this compound scaffold, relevant descriptors would include molecular weight, logP (lipophilicity), polar surface area, number of hydrogen bond donors/acceptors, and quantum chemical descriptors like HOMO/LUMO energies. dergipark.org.trmdpi.com By analyzing a training set of compounds with known activities, a predictive QSAR model can be built. mdpi.commedium.com This model can then be used to estimate the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov

Descriptor CategoryExample DescriptorsProperty Represented
PhysicochemicalLogP, Molecular Weight (MW), Molar Refractivity (MR)Lipophilicity, Size, Bulkiness
TopologicalBalaban J index, Wiener indexMolecular branching and connectivity
ElectronicDipole Moment, HOMO/LUMO energies, Electrophilicity index (ω)Charge distribution, Reactivity
3D / StericMolecular Volume, Surface AreaThree-dimensional shape and size

Virtual Screening and Lead Optimization through In Silico Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nuvisan.com Structure-based virtual screening employs molecular docking to fit candidate molecules into the 3D structure of a target protein, scoring their potential binding affinity. nih.govresearchgate.net Libraries containing the this compound core can be screened against various targets to identify novel hit compounds. researchgate.net

Once initial hits are identified, in silico lead optimization is employed to refine their properties. researchgate.net This process involves making virtual modifications to the lead compound's structure and predicting the impact on its activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net For this compound, medicinal chemists could computationally explore modifications to the acetyl group or substitutions on the quinoline ring to enhance binding affinity or improve pharmacokinetic profiles, guiding the synthesis of more promising drug candidates. nih.gov This iterative cycle of in silico design and prediction significantly reduces the time and cost associated with traditional lead optimization. mdpi.comresearchgate.net

Prospective Research Avenues and Identification of Knowledge Gaps

Innovation in Synthetic Methodologies for Sustainable and Efficient Production of 6-acetyl-1H-quinolin-4-one

The production of quinolin-4-one scaffolds has traditionally relied on classic methods such as the Gould-Jacobs and Conrad-Limpach syntheses. tandfonline.com However, these methods often involve harsh conditions, high temperatures, and the use of hazardous reagents, which are misaligned with modern principles of green chemistry. tandfonline.comnih.gov A significant knowledge gap exists in the development of sustainable and highly efficient synthetic routes tailored specifically for this compound.

Future research should prioritize the adoption and optimization of greener synthetic strategies. ijpsjournal.comacs.org This includes leveraging nanocatalysts, which offer high efficiency and recyclability, and exploring one-pot multicomponent reactions that improve atom economy by minimizing waste and reducing reaction steps. tandfonline.comacs.org Environmentally benign approaches, such as microwave-assisted synthesis and the use of green solvents like water or ionic liquids, present promising avenues for reducing the environmental impact of production. tandfonline.comijpsjournal.com Furthermore, modern transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylations, and metal-free processes, like those catalyzed by N-heterocyclic carbenes (NHCs), could offer milder and more efficient pathways to the target compound. mdpi.comorganic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Quinolin-4-one Scaffolds

Methodology Description Advantages Challenges for Sustainability
Classical Methods (e.g., Gould-Jacobs) Involves condensation and thermal cyclization of anilines and malonates. Well-established and versatile. Often requires high temperatures and hazardous reagents. tandfonline.comnih.gov
Microwave-Assisted Synthesis Uses microwave irradiation to accelerate reactions. Short reaction times, often higher yields, potential for solvent-free conditions. tandfonline.com Requires specialized equipment; scalability can be a concern.
Nanocatalysis Employs catalysts at the nanoscale to improve reaction efficiency. High catalytic activity, recyclability, mild reaction conditions. acs.org Catalyst synthesis and long-term stability can be complex.
Metal-Free Catalysis (e.g., NHCs) Utilizes organic molecules like N-heterocyclic carbenes to catalyze reactions. Avoids toxic transition metals, often operates under mild conditions. mdpi.com Catalyst cost and sensitivity may be higher than traditional reagents.

| Multicomponent Reactions | Combines three or more reactants in a single step to form the final product. | High atom economy, operational simplicity, reduced waste. tandfonline.com | Optimization can be complex; substrate scope may be limited. |

Rational Design and Synthesis of Next-Generation this compound Analogs for Targeted Bioactivity Enhancement

The biological activity of quinolin-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. mdpi.com Structure-activity relationship (SAR) studies have shown that modifications at the C6, C7, and C8 positions can significantly influence potency and selectivity. mdpi.com The acetyl group at the C-6 position of this compound is a key functional handle that can be chemically modified to create a library of novel analogs.

A crucial area for future research is the rational design of these analogs to enhance specific biological activities. For instance, the acetyl group could be transformed into various other functional groups (e.g., oximes, hydrazones, chalcones) to explore new interactions with biological targets. rsc.org Given that many quinolin-4-ones exhibit anticancer activity by inhibiting protein kinases like VEGFR-2, analogs of this compound could be specifically designed to fit into the ATP-binding site of such enzymes. fmhr.orgekb.eg This involves creating derivatives with varied steric and electronic properties to optimize binding affinity and selectivity, thereby potentially leading to more potent and less toxic therapeutic agents.

Deeper Mechanistic Investigations into Potent Biological Activities to Uncover Novel Therapeutic Targets

While the quinolin-4-one class is known for its anticancer effects, the precise molecular mechanisms of action for many derivatives, including this compound, are not fully elucidated. Existing research points to several potential mechanisms, such as the inhibition of topoisomerase II, disruption of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways like PI3K. mdpi.comrsc.orgnih.gov

A significant knowledge gap lies in identifying the specific cellular targets of this compound and its derivatives. Future investigations should employ a range of biochemical and cell-based assays to pinpoint these targets. For example, studies could explore its effect on cell cycle progression, its ability to induce apoptosis through specific caspase pathways, and its potential to inhibit angiogenesis. rsc.org Uncovering the unique mechanistic details of this compound could not only explain its bioactivity but also reveal novel therapeutic targets for drug development. mdpi.com

Table 2: Known Anticancer Mechanisms of Quinoline (B57606)/Quinolinone Derivatives

Mechanism of Action Description Potential Therapeutic Target
Kinase Inhibition Inhibition of protein kinases involved in cell signaling and proliferation, such as VEGFR, EGFR, and PI3K. fmhr.orgnih.govnih.gov Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR)
Tubulin Polymerization Inhibition Disruption of microtubule formation, leading to cell cycle arrest in the G2/M phase and apoptosis. mdpi.comrsc.orgekb.eg Tubulin
Topoisomerase Inhibition Interference with DNA replication and repair by inhibiting topoisomerase enzymes. Topoisomerase II
Induction of Apoptosis Triggering programmed cell death through various cellular pathways, including caspase activation. mdpi.comrsc.org Caspase-3, Bcl-2 family proteins

| Angiogenesis Inhibition | Preventing the formation of new blood vessels that supply tumors with nutrients. researchgate.net | Signaling pathways involved in vessel growth. |

Synergistic Integration of Computational and Experimental Data for Accelerated Drug Discovery and Development

The integration of computational chemistry with experimental synthesis and biological evaluation offers a powerful strategy to accelerate the drug discovery process. orientjchem.org For this compound, computational tools can be instrumental in prioritizing the synthesis of the most promising analogs, thereby saving time and resources.

Prospective research should focus on a synergistic loop between in silico and in vitro/in vivo studies. Molecular docking simulations can predict how different derivatives of this compound bind to the active sites of known targets, such as VEGFR-2 or EGFR. fmhr.orgnih.govekb.eg Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these derivatives with their observed biological activity, providing predictive power for designing new compounds. researchgate.net These computational predictions can then guide the synthesis of a smaller, more focused set of compounds for experimental testing. The biological data obtained from these experiments can, in turn, be used to refine and improve the computational models, creating an efficient cycle of design, synthesis, and testing.

Exploration of this compound's Potential in Emerging Therapeutic Areas and Neglected Diseases

The therapeutic potential of the quinolin-4-one scaffold extends beyond its well-documented antibacterial and anticancer activities. nih.gov There is a substantial opportunity to investigate the utility of this compound and its analogs in other therapeutic areas, particularly those with significant unmet medical needs.

Future research should explore its efficacy against a broader range of diseases. This includes viral infections, as some quinolones have shown promise as antiviral agents, including against HIV and influenza A virus. mdpi.commdpi.comresearchgate.net The anti-inflammatory properties observed in some quinoline derivatives suggest that this compound could be a candidate for treating inflammatory disorders. nih.govnih.gov Furthermore, given the historical success of quinoline-based drugs like chloroquine (B1663885) in treating malaria, exploring the antimalarial and antiparasitic potential of this compound derivatives against neglected tropical diseases such as malaria and leishmaniasis is a logical and compelling research avenue. mesamalaria.orgresearchgate.netresearchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 6-acetyl-1H-quinolin-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, a quinolinone scaffold can be synthesized via LiHMDS-mediated ring closure of a precursor (e.g., ethyl acetate and substituted anilines) under anhydrous conditions, followed by chlorination using phosphorus oxychloride (POCl₃) . Optimization includes:
  • Temperature control : Chlorination at reflux (~110°C) ensures complete conversion.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for acetyl group introduction.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates.
    Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (%)
CyclizationLiHMDS, THF, -78°C → RT65–70>90
ChlorinationPOCl₃, reflux, 4h85–90>95

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies acetyl (-COCH₃) and quinolinone protons (e.g., C4 carbonyl at ~170 ppm in ¹³C NMR).
  • X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond angles and torsional strain, particularly for tautomeric forms (e.g., 1H vs. 3H-quinolinone) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₉NO₂: expected m/z 203.0582).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives as FABP4/5 inhibitors?

  • Methodological Answer :
  • Functional group variation : Synthesize analogs with substituents at C6 (e.g., alkyl, aryl) and assess binding affinity via SPR or ITC.
  • Biological assays :
  • In vitro : Measure IC₅₀ against FABP4/5 using fluorescence displacement assays (e.g., ANS displacement).
  • In silico docking : Use AutoDock Vina to predict binding modes with FABP4’s hydrophobic pocket.
    Key Finding : Derivatives with bulkier C6 substituents (e.g., cyclohexyl) show enhanced inhibitory activity due to hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :
  • Data triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays).
  • Batch consistency : Ensure compound purity (>98% by HPLC) and characterize tautomeric forms (e.g., 1H vs. 3H via ¹⁵N NMR).
  • Meta-analysis : Compare solvent effects (e.g., DMSO concentration in cell assays) and pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) .

Data Analysis and Reporting

Q. How should researchers handle large datasets from SAR or metabolomic studies involving this compound?

  • Methodological Answer :
  • Raw data management : Store NMR/MS spectra in repositories (e.g., Zenodo) with metadata tags.
  • Processed data : Include dose-response curves and statistical analyses (e.g., ANOVA with Tukey’s post-hoc test) in main text.
  • Appendix : Tabulate raw crystallographic data (e.g., SHELXL refinement parameters) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.